molecular formula C9H11ClN2O4 B15220937 Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride

Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride

Cat. No.: B15220937
M. Wt: 246.65 g/mol
InChI Key: MCDSIVNKYOBWQD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or dichloromethane, and bases like potassium carbonate.

Major Products Formed

    Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in various applications.

Comparison with Similar Compounds

Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate: Similar structure but with a trifluoromethyl group instead of a nitro group.

    Ethyl 2-(6-methylpyridin-2-yl)acetate: Contains a methyl group instead of a nitro group.

    Ethyl 2-(3-aminopyridin-2-yl)acetate: The nitro group is reduced to an amino group.

Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7;/h3-5H,2,6H2,1H3;1H

InChI Key

MCDSIVNKYOBWQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-].Cl

Origin of Product

United States

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